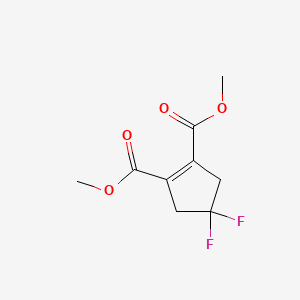
1,2-Dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate is an organic compound with a unique structure characterized by the presence of two methyl groups, two fluorine atoms, and two carboxylate groups attached to a cyclopentene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate can be achieved through several methods. One common approach involves the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl) to yield the desired cyclopentadiene derivative . The reaction conditions typically include the use of a suitable solvent and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. The use of catalysts and automated systems can enhance the efficiency and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted cyclopentene derivatives, ketones, alcohols, and carboxylic acids .
Aplicaciones Científicas De Investigación
1,2-Dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Research into its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a reactant in various organic transformations. The presence of fluorine atoms can enhance its reactivity and stability in certain reactions .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Similar in structure but lacks the fluorine atoms and has a different ring system.
Dimethyl 4-cyclohexene-1,2-dicarboxylate: Another related compound with a cyclohexene ring instead of a cyclopentene ring.
Uniqueness
1,2-Dimethyl 4,4-difluorocyclopent-1-ene-1,2-dicarboxylate is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties, such as reactivity, stability, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C9H10F2O4 |
|---|---|
Peso molecular |
220.17 g/mol |
Nombre IUPAC |
dimethyl 4,4-difluorocyclopentene-1,2-dicarboxylate |
InChI |
InChI=1S/C9H10F2O4/c1-14-7(12)5-3-9(10,11)4-6(5)8(13)15-2/h3-4H2,1-2H3 |
Clave InChI |
RPTLMRUPVQSIJL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(CC(C1)(F)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


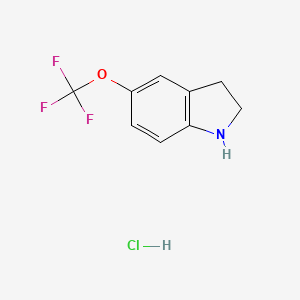
![ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480873.png)
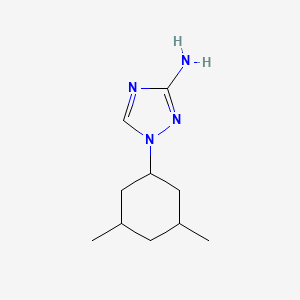
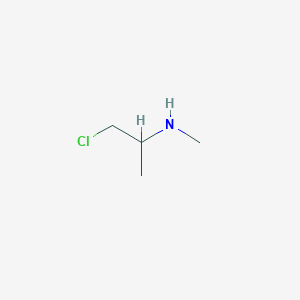
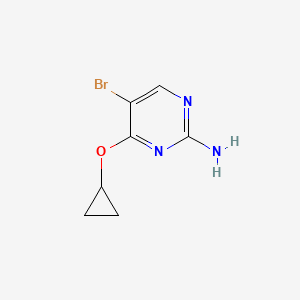
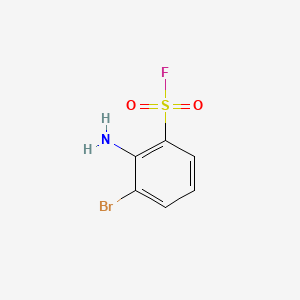
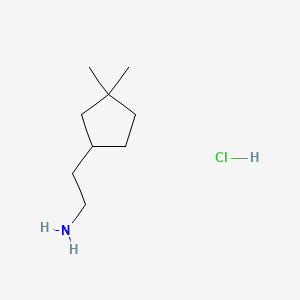
![lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13480943.png)
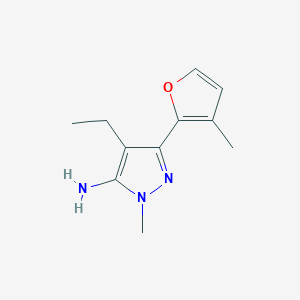
![tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate](/img/structure/B13480950.png)
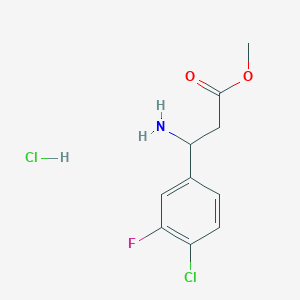
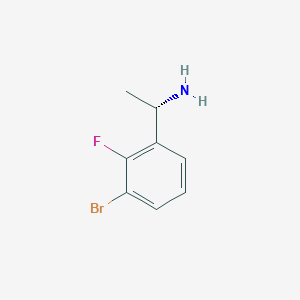
![rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane](/img/structure/B13480959.png)
![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride](/img/structure/B13480961.png)
